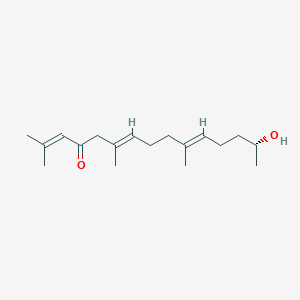
3-methylbut-2-enoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylbut-2-enoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-methylbut-2-enoic acid. It has a role as a mouse metabolite. It is a short-chain fatty acyl-CoA, a methyl-branched fatty acyl-CoA, a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a but-2-enoyl-CoA and a 3-methylbut-2-enoic acid. It is a conjugate acid of a 3-methylbut-2-enoyl-CoA(4-).
Scientific Research Applications
Enzymatic Reactions and Stereospecificity
3-Methylbut-2-enoyl-CoA is involved in specific enzymatic reactions. Enoyl-CoA hydratase, for example, catalyzes the hydration of α,β-unsaturated acyl-CoA thiolesters, including 3-methylbut-2-enoyl-CoA. This process is highly stereospecific, producing 3(S)-hydroxybutyryl-CoA through the syn addition of water (Wu et al., 2000). Similarly, studies on the stereospecificity of the enoyl-CoA hydratase reaction have provided insights into the detailed mechanisms of these enzyme-catalyzed transformations, emphasizing the role of 3-methylbut-2-enoyl-CoA (Willadsen & Eggerer, 1975).
Biochemical Analysis and Disease Diagnosis
The compound has been used in biochemical analyses to understand enzyme activities and stereospecificities. High-performance liquid chromatography (HPLC) equipped with a chiral separation column has been utilized to study the activity and stereospecificity of enoyl-CoA hydratase, providing insights into fatty acid degradation and potential applications in disease diagnosis (Tsuchida et al., 2011).
Role in Fatty Acid Metabolism and Enzyme Function
3-Methylbut-2-enoyl-CoA plays a crucial role in fatty acid metabolism. Research has demonstrated that peroxisomal bifunctional proteins can possess activities such as 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, both of which are important in fatty acid oxidation and involve 3-methylbut-2-enoyl-CoA (Palosaari & Hiltunen, 1990).
Implications in Biotechnological Applications
This compound has also found applications in biotechnology. For instance, its involvement in the biosynthesis of polyhydroxyalkanoate by Aeromonas caviae has been studied, shedding light on its potential for producing biodegradable plastics (Fukui et al., 1998).
Role in Enzyme Inhibition Studies
Studies on enzyme inhibition, particularly focusing on enoyl-CoA hydratase, have used 3-methylbut-2-enoyl-CoA and its derivatives to understand the mechanistic details of enzyme action, which can be crucial for designing drugs and understanding metabolic diseases (Wu et al., 2008).
properties
Product Name |
3-methylbut-2-enoyl-CoA |
|---|---|
Molecular Formula |
C26H42N7O17P3S |
Molecular Weight |
849.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbut-2-enethioate |
InChI |
InChI=1S/C26H42N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h9,12-13,15,19-21,25,36-37H,5-8,10-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
InChI Key |
BXIPALATIYNHJN-ZMHDXICWSA-N |
Isomeric SMILES |
CC(=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
SMILES |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
Canonical SMILES |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1244515.png)
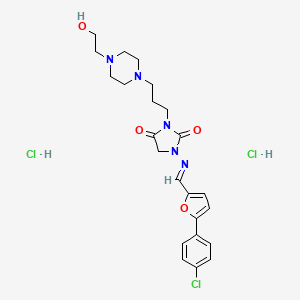
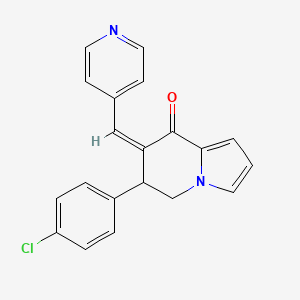
![N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide](/img/structure/B1244520.png)
![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1244523.png)
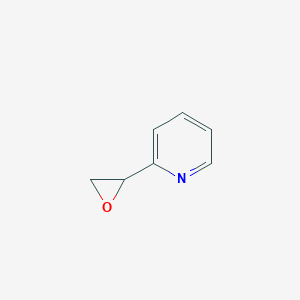
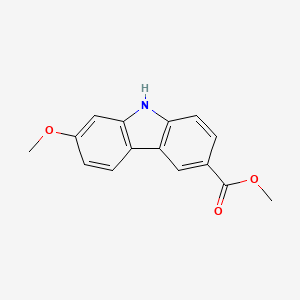
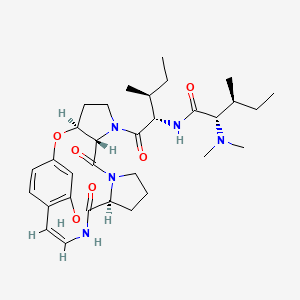

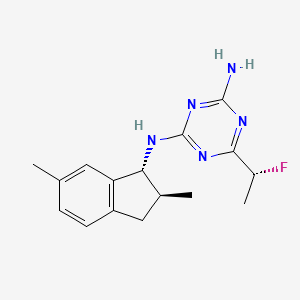
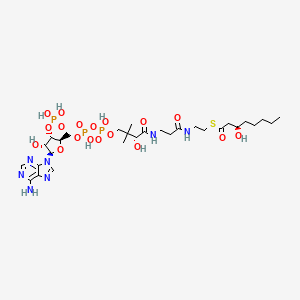
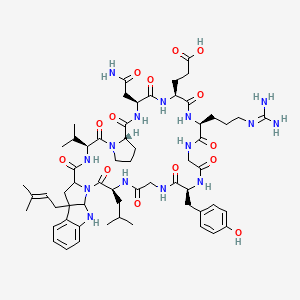
![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)
